![molecular formula C8H7NO2 B050956 4-Methylfuro[3,2-c]pyridine 5-oxide CAS No. 117013-86-2](/img/structure/B50956.png)
4-Methylfuro[3,2-c]pyridine 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylfuro[3,2-c]pyridine 5-oxide is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with various biological systems. In
Applications De Recherche Scientifique
4-Methylfuro[3,2-c]pyridine 5-oxide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties, which makes it a promising candidate for the development of new cancer therapies. Additionally, it has been found to have anti-inflammatory, antiviral, and antimicrobial properties, which further expands its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-Methylfuro[3,2-c]pyridine 5-oxide is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in cancer growth and inflammation.
Effets Biochimiques Et Physiologiques
4-Methylfuro[3,2-c]pyridine 5-oxide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various cancer cell lines. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antiviral and antimicrobial properties, which make it a potential candidate for the development of new antiviral and antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methylfuro[3,2-c]pyridine 5-oxide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of new cancer therapies with fewer side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-Methylfuro[3,2-c]pyridine 5-oxide. One possible direction is the development of new anticancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields such as antiviral and antimicrobial research. Finally, the development of new synthetic methods for this compound with improved solubility and bioavailability could also be an interesting direction for future research.
Conclusion
4-Methylfuro[3,2-c]pyridine 5-oxide is a promising compound with potential applications in various scientific fields. Its unique chemical structure and ability to selectively target cancer cells make it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory, antiviral, and antimicrobial properties further expand its potential applications in scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of 4-Methylfuro[3,2-c]pyridine 5-oxide involves the reaction of 4-methylpyridine with furfural in the presence of an oxidizing agent. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Propriétés
Numéro CAS |
117013-86-2 |
|---|---|
Nom du produit |
4-Methylfuro[3,2-c]pyridine 5-oxide |
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
4-methyl-5-oxidofuro[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C8H7NO2/c1-6-7-3-5-11-8(7)2-4-9(6)10/h2-5H,1H3 |
Clé InChI |
QEZVRCDXSJPZOC-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC2=C1C=CO2)[O-] |
SMILES canonique |
CC1=[N+](C=CC2=C1C=CO2)[O-] |
Synonymes |
Furo[3,2-c]pyridine,4-methyl-,5-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



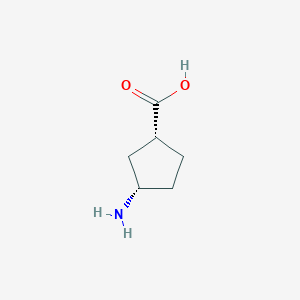
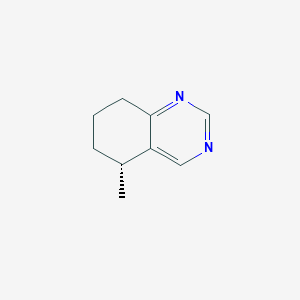
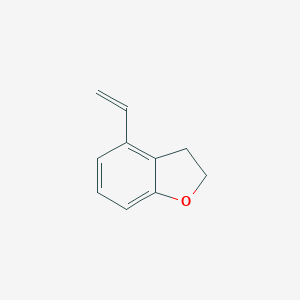
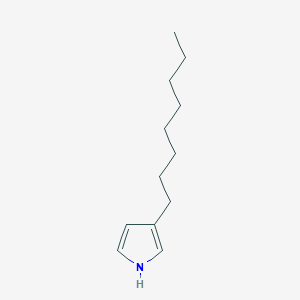

![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)

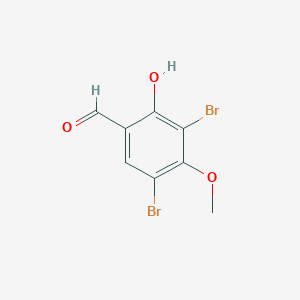
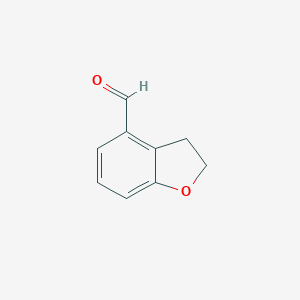
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
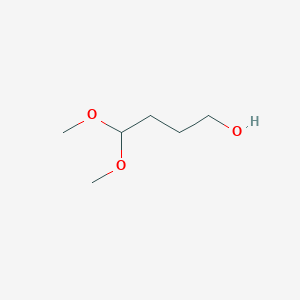
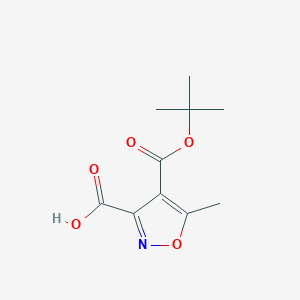
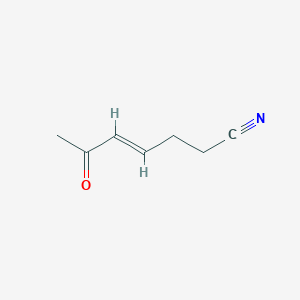
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)